2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Lipophilicity Partition Coefficient Drug-Likeness

Problem: Chiral building blocks complicate SAR by requiring enantiomeric resolution, while unsuitable LogP values skew membrane partitioning data. Solution: This achiral 2-aminotetrahydroquinoline-3-carbonitrile (≥98% purity) with LogP 2.44 bridges the gap between unsubstituted (1.41) and isopropyl (2.72) analogs, enabling systematic three-point lipophilicity scans. Dual reactive handles (2-NH₂, 3-CN) with sterically accessible 6-propyl chain improve derivatization yields. No chiral center means reproducible X-ray, SPR, and ITC data without racemic interference.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13631091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCC1CCC2=NC(=C(C=C2C1)C#N)N
InChIInChI=1S/C13H17N3/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(15)16-12/h7,9H,2-6H2,1H3,(H2,15,16)
InChIKeyQHNSXVWXMOOKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Physicochemical Profile & Class Positioning


2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1251338-57-4) is a 2-aminotetrahydroquinoline-3-carbonitrile heterocycle bearing a linear propyl substituent at the 6-position . With a molecular formula of C₁₃H₁₇N₃ and molecular weight of 215.29 g/mol, this compound presents a ACD/LogP of 2.44, a topological polar surface area (TPSA) of 62.7 Ų, and possesses two rotatable bonds . The presence of the 2-amino and 3-carbonitrile functional groups renders the molecule a versatile synthetic intermediate amenable to further derivatization through the amino or nitrile handles .

Versatile synthetic intermediate with amino and nitrile handles for divergent derivatization.

Intermediate lipophilicity profile supports balanced solubility and membrane partitioning studies.

Achiral structure eliminates need for enantiomeric resolution or chiral chromatography.

Conformational flexibility from linear propyl chain enables SAR exploration of binding entropy.

6-Alkyl Substitution Selectivity


Although the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is shared across multiple catalog compounds, the identity of the 6-alkyl substituent is not a trivial variable—it exerts a direct and quantifiable influence on lipophilicity, conformational flexibility, stereochemical complexity, and steric accessibility at the 2-amino/3-carbonitrile reaction centers . Direct substitution of the 6-propyl analogue with the 6-isopropyl or 6-unsubstituted congener alters LogP by up to 1.0 unit, modifies the number of rotatable bonds, and introduces or removes a chiral center. These changes carry material consequences for solubility, membrane partitioning, metabolic stability, and the chromatographic or crystallization behavior essential to reproducible downstream research [1].

6-Isopropyl analog

Higher lipophilicity, introduction of a chiral center, and reduced rotatable bond count may alter binding thermodynamics and require chiral separation, limiting direct interchangeability.

Unsubstituted scaffold

Lower LogP and typical 95% purity can shift assay behavior and introduce impurity-related confounding; may not replicate the propyl derivative's membrane partitioning profile.

6-Alkyl branching

Branching at the 6-position (isopropyl vs. linear propyl) changes steric environment at the 2-amino reaction center, potentially affecting derivatization yields and regioselectivity.

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Head-to-Head vs Analogs


LogP Differential: 6-Propyl vs Closest Analogs

The 6-propyl derivative exhibits a computed LogP of 2.44, which is 0.28 log units lower than the 6-isopropyl analog (LogP 2.72) and approximately 1.03 log units higher than the unsubstituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (LogP 1.41) . This intermediate lipophilicity positions the 6-propyl compound as a balanced candidate for applications where excessive hydrophobicity (isopropyl) may reduce aqueous solubility or where insufficient lipophilicity (unsubstituted) may limit membrane permeability.

LogP Differential
Head-to-head
6-Propyl: 2.44; 6-Isopropyl: 2.72; Unsubstituted: 1.41
Intermediate lipophilicity for balanced membrane partitioning studies.
Computed values; cross-source consistency not guaranteed.
Lipophilicity Partition Coefficient Drug-Likeness

Rotatable Bond Count: 6-Propyl vs 6-Isopropyl

The 6-propyl substituent contributes two freely rotatable C–C bonds (ring–CH₂ and CH₂–CH₂), whereas the 6-isopropyl group contributes only one rotatable bond (ring–CH) . This additional rotatable degree of freedom in the 6-propyl compound may influence the entropic penalty upon target binding and offers a distinct conformational sampling profile that can be exploited in structure-activity relationship (SAR) exploration.

Rotatable Bonds
Head-to-head
6-Propyl: 2; 6-Isopropyl: 1
Additional flexibility may influence binding entropy and crystallization.
Propyl chain adds one rotatable bond vs. isopropyl.
Conformational Flexibility Entropy Molecular Recognition

Stereochemistry: Achiral 6-Propyl vs Chiral 6-Isopropyl

The 6-propyl compound possesses no asymmetric carbon atoms, in contrast to the 6-isopropyl analog, which contains one chiral center (asymmetric atom count = 1) . The achiral nature of the 6-propyl derivative eliminates the need for enantiomeric separation, chiral chromatography, or enantiomer-specific analytical method development, thereby reducing both procurement complexity and analytical burden in early-stage research.

Chiral Centers
Head-to-head
6-Propyl: 0 (achiral); 6-Isopropyl: 1
Achiral nature simplifies analytical workflow and procurement.
Isopropyl analog introduces enantiomer complexity.
Stereochemistry Chiral Resolution Analytical Characterization

Purity Specification: 6-Propyl vs Unsubstituted Analog

The 6-propyl compound is consistently supplied at ≥98% purity (ChemScene, CymitQuimica/ Fluorochem brand), whereas the commercially available unsubstituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is typically offered at 95% purity . This 3-percentage-point purity advantage reduces the likelihood of confounding byproducts in sensitive biological assays and minimizes the need for repurification prior to use.

Purity Baseline
Head-to-head
6-Propyl: ≥98%; Unsubstituted: 95%
Higher purity reduces risk of impurity interference in assays.
Vendor-reported; verify lot-specific COA.
Chemical Purity Quality Control Reproducibility

Molecular Weight: 6-Propyl vs Unsubstituted Scaffold

The 6-propyl compound has a molecular weight of 215.29 g/mol, compared to 173.21 g/mol for the unsubstituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile . This +42 Da increase reflects the addition of a propyl group (C₃H₇), which provides additional van der Waals surface area for hydrophobic contacts without exceeding the MW 300 threshold favored for fragment-based lead discovery. By contrast, the isopropyl analog shares an identical molecular weight (215.30 g/mol) with the propyl compound, offering no mass-based differentiation .

Molecular Weight
Head-to-head
6-Propyl: 215.29 Da; Unsubstituted: 173.21 Da; Isopropyl: 215.30 Da
+42 Da over unsubstituted, within lead-like range.
Isostere isopropyl offers no mass differentiation.
Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Application Scenarios


SAR Campaigns for LogP-Dependent Activity Cliffs

The intermediate LogP of 2.44, situated between the more hydrophilic unsubstituted scaffold (LogP 1.41) and the more lipophilic isopropyl analog (LogP 2.72), makes this compound the logical choice for systematic exploration of lipophilicity-activity relationships. Researchers investigating target binding where a narrow LogP window is critical can use this compound as the central member of a three-point alkyl scan, with the quantitative LogP difference of 1.03 units relative to the unsubstituted parent providing a measurable shift in membrane partitioning behavior [1].

Crystallography & Biophysical Studies with Achiral Ligands

The absence of a chiral center eliminates the need for enantiomeric resolution and chiral analytical methods, making the 6-propyl compound particularly suitable for protein X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) where a single, well-defined molecular species is required. The 6-isopropyl analog, by contrast, introduces a racemic mixture or requires costly enantiopure synthesis, complicating electron density interpretation and binding stoichiometry determination .

Synthetic Methodology with Amino and Nitrile Handles

The simultaneous presence of a primary amino group at position 2 and a nitrile group at position 3 provides two orthogonal reactive sites for divergent derivatization. The linear propyl chain at position 6 introduces steric modulation at the 2-amino reaction center without the branching-induced steric hindrance characteristic of the isopropyl analog, potentially improving reaction yields in amide coupling or N-alkylation protocols. This scaffold has been employed as a key intermediate in the synthesis of hexahydropyrimido[4,5-b]quinolinones via reaction with acetic anhydride under acidic conditions [1].

High-Throughput Screening: Purity & Reproducibility

With a minimum purity specification of 98%—3 percentage points higher than the 95% typical of the unsubstituted analog—this compound reduces the risk of false-positive hits arising from impurities. For screening facilities where compound quality directly impacts hit confirmation rates, the higher purity baseline supports more reliable dose-response and selectivity profiling .

Application
Selection Property
Validation Focus
SAR campaigns for LogP-dependent activity cliffs
Intermediate lipophilicity position in alkyl scan
LogP-dependent membrane partitioning
Crystallography & biophysical studies
Achiral nature (no enantiomer resolution)
Single molecular species for structural biology
Synthetic methodology development
Dual orthogonal handles (amino & nitrile)
Derivatization versatility and steric accessibility
High-throughput screening
Higher purity baseline vs. common 95%
Reduced false-positive risk from impurities
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